

# Application Note: Quantification of Folcisteine using High-Performance Liquid Chromatography (HPLC)

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### **Abstract**

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of **Folcisteine**. The described protocol is suitable for the determination of **Folcisteine** in bulk drug substances and pharmaceutical formulations. The method utilizes a C18 column with isocratic elution and UV detection, providing a rapid and accurate means of quantification for research, quality control, and drug development purposes.

### Introduction

**Folcisteine**, chemically known as 3-Acetyl-4-thiazolidinecarboxylic acid, is a compound of interest in various fields, including its use as a plant growth regulator. Accurate and precise quantification of **Folcisteine** is crucial for formulation development, stability studies, and quality assurance. This document provides a comprehensive protocol for a validated HPLC method to meet these analytical needs.

### **Chemical Structure of Folcisteine**

Figure 1: Chemical Structure of **Folcisteine** (3-Acetyl-4-thiazolidinecarboxylic acid)

# **Experimental**



### **Materials and Reagents**

- Folcisteine reference standard (purity >98%)
- · Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Potassium dihydrogen phosphate (KH2PO4) (analytical grade)
- Orthophosphoric acid (analytical grade)
- Water (HPLC grade or Milli-Q)

### Instrumentation

A standard HPLC system equipped with the following components was used:

- Isocratic or Gradient Pumping System
- Autosampler
- Column Oven
- UV-Vis Detector

# **Chromatographic Conditions**

The following table summarizes the optimized chromatographic conditions for the analysis of **Folcisteine**.



Parameter	Condition
Column	C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase	25 mM Potassium Dihydrogen Phosphate (pH 3.0) : Acetonitrile (95:5, v/v)
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection Wavelength	210 nm
Injection Volume	20 μL
Run Time	10 minutes

### **Protocols**

### **Preparation of Mobile Phase**

- Phosphate Buffer (25 mM, pH 3.0): Dissolve 3.4 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer solution through a 0.45 μm membrane filter.
- Mobile Phase: Mix the prepared phosphate buffer and acetonitrile in a ratio of 95:5 (v/v).
   Degas the mobile phase by sonication or vacuum filtration before use.

### **Preparation of Standard Solutions**

- Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of
   Folcisteine reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 10-100 μg/mL.
   These solutions are used to construct the calibration curve.

### **Preparation of Sample Solutions**



- For Bulk Drug Substance: Accurately weigh approximately 25 mg of the Folcisteine sample, transfer to a 25 mL volumetric flask, dissolve, and dilute to volume with the mobile phase to achieve a nominal concentration of 1000 μg/mL. Further dilute to fall within the calibration range.
- For Pharmaceutical Formulations: The sample preparation will depend on the formulation matrix. For a simple solid dosage form, weigh and finely powder a representative number of units. Transfer an amount of powder equivalent to 25 mg of Folcisteine to a 25 mL volumetric flask. Add approximately 15 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution. Dilute to volume with the mobile phase, mix well, and filter through a 0.45 µm syringe filter before injection.

# **Method Validation Summary**

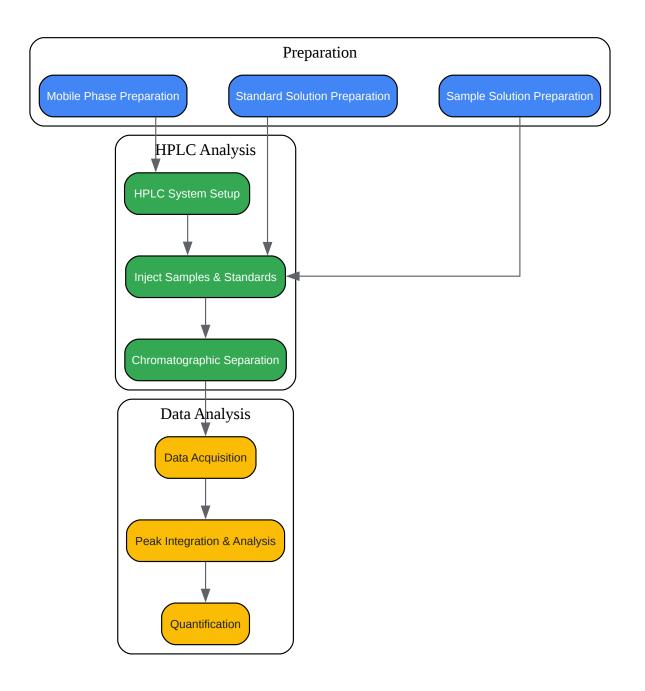
The developed HPLC method was validated according to ICH guidelines. The following table summarizes the key validation parameters.

Validation Parameter	Result
Linearity (μg/mL)	10 - 100
Correlation Coefficient (r²)	> 0.999
Accuracy (% Recovery)	98.0% - 102.0%
Precision (%RSD)	< 2.0%
Limit of Detection (LOD)	To be determined
Limit of Quantification (LOQ)	To be determined

# **Experimental Workflow**

The following diagram illustrates the overall workflow for the quantification of **Folcisteine** using this HPLC method.





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Caption: Experimental workflow for **Folcisteine** quantification by HPLC.

### Conclusion







The described HPLC method provides a simple, accurate, and precise tool for the quantification of **Folcisteine**. The method is suitable for routine analysis in a quality control environment and can be adapted for various research and development applications. The short run time allows for high-throughput analysis.

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